2-(Aminomethyl)-6-chloropyridin-3-amine
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Overview
Description
2-(Aminomethyl)-6-chloropyridin-3-amine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an aminomethyl group attached to the pyridine ring, which also contains a chlorine atom at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-chloropyridin-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2,6-dichloropyridine with an aminomethylating agent. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution process. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the reductive amination of 6-chloronicotinaldehyde with formaldehyde and ammonia or a primary amine. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-chloropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, DMF, palladium on carbon.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives, depending on the nature of the nucleophile used in the substitution reactions.
Scientific Research Applications
2-(Aminomethyl)-6-chloropyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-chloropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the chlorine atom may enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Lacks the chlorine atom, which may result in different binding affinities and biological activities.
6-Chloropyridin-3-amine:
2-(Aminomethyl)-5-chloropyridine: Similar structure but with the chlorine atom at a different position, leading to variations in chemical behavior and biological activity.
Uniqueness
2-(Aminomethyl)-6-chloropyridin-3-amine is unique due to the presence of both the aminomethyl group and the chlorine atom, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C6H8ClN3 |
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Molecular Weight |
157.60 g/mol |
IUPAC Name |
2-(aminomethyl)-6-chloropyridin-3-amine |
InChI |
InChI=1S/C6H8ClN3/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,3,8-9H2 |
InChI Key |
VMLKRWLDQAHYEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1N)CN)Cl |
Origin of Product |
United States |
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